molecular formula C6H10O3 B12574339 2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- CAS No. 265299-35-2

2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)-

Cat. No.: B12574339
CAS No.: 265299-35-2
M. Wt: 130.14 g/mol
InChI Key: NENAKBHUJSRFRR-WHFBIAKZSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3S,4S)-tetrahydro-4-hydroxy-3-methyl-2H-pyran-2-one . The nomenclature follows these principles:

  • Parent structure : The base structure is 2H-pyran-2-one, a six-membered oxygen-containing heterocycle with one double bond (between C3 and C4) and a ketone group at position 2.
  • Saturation prefix : The term tetrahydro indicates partial hydrogenation, reducing the double bond between C3 and C4 to a single bond, resulting in a saturated C3–C4 bond.
  • Substituents :
    • A hydroxyl (-OH) group at position 4.
    • A methyl (-CH₃) group at position 3.
  • Stereochemical descriptors : The (3S,4S) configuration specifies the absolute stereochemistry of the chiral centers at C3 and C4, determined using the Cahn-Ingold-Prelog priority rules.
Property Value Source
Molecular formula C₆H₁₀O₃
Molecular weight 130.14 g/mol
SMILES O=C1OCCC@HC@@HC1
InChIKey BANRXGCIPOQDMR-UHFFFAOYSA-N

The stereochemistry arises from the spatial arrangement of substituents around C3 and C4. For C3:

  • Priority order: -OH (1), -CH₂C(O)O (2), -CH₃ (3), -H (4).
  • The configuration is S due to counterclockwise orientation of priorities.
    For C4:
  • Priority order: -OH (1), -CH(CH₃)C(O)O (2), -H (3).
  • The configuration is S for analogous reasons.

Alternative Nomenclatural Systems

Hantzsch-Widman System

Under the Hantzsch-Widman system, the compound is designated as 3-methyl-4-hydroxy-oxan-2-one , where:

  • Oxan denotes a six-membered ring with one oxygen atom.
  • The suffix -2-one specifies the ketone at position 2.
  • Substituents are prefixed with their positions and names.

Trivial Names

No widely recognized trivial names exist for this compound. However, structurally related lactones, such as mevalonolactone ((4S)-tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one), share the pyranone backbone but differ in substituent positions.

Structural Relationship to α-Pyrone and Dihydro-2H-pyran-2,4(3H)-dione Derivatives

Comparison to α-Pyrone (2H-Pyran-2-one)

α-Pyrone (2H-pyran-2-one) is the parent unsaturated compound with the molecular formula C₅H₄O₂. Key differences include:

  • Saturation : The target compound’s tetrahydro modification saturates the C3–C4 bond, altering its reactivity (e.g., reduced electrophilicity at C3).
  • Substituents : The hydroxyl and methyl groups introduce hydrogen-bonding and steric effects absent in α-pyrone.

Relationship to Dihydro-2H-pyran-2,4(3H)-dione

Dihydro-2H-pyran-2,4(3H)-dione features two ketone groups (at C2 and C4) and one double bond. In contrast, the target compound:

  • Replaces the C4 ketone with a hydroxyl group.
  • Adds a methyl group at C3, creating chiral centers.
Structural Comparison Table
Feature α-Pyrone Target Compound Dihydro-2H-pyran-2,4(3H)-dione
Formula C₅H₄O₂ C₆H₁₀O₃ C₅H₆O₃
Double bonds C3–C4 None C3–C4
Functional groups Ketone (C2) Ketone (C2), -OH (C4), -CH₃ (C3) Ketones (C2, C4)
Chirality None (3S,4S) None

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

265299-35-2

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3S,4S)-4-hydroxy-3-methyloxan-2-one

InChI

InChI=1S/C6H10O3/c1-4-5(7)2-3-9-6(4)8/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

NENAKBHUJSRFRR-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1[C@H](CCOC1=O)O

Canonical SMILES

CC1C(CCOC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Dehydration Reactions

The hydroxyl group at position 4 can undergo acid-catalyzed dehydration to form dihydropyran derivatives. For example:

  • Conditions : 20 mol% p-toluenesulfonic acid (PTSA) in toluene at 100°C for 1 hour .

  • Outcome : Conversion to 3,4-dihydro-2H-pyran derivatives with retention of stereochemistry (no racemization observed) .

  • Yield : Up to 91% for analogous systems (e.g., 3a4a ) .

EntryProductYield (%)de (%)ee (%)
4a4a 807195
4c4c 819899

Hemiacetal and Acetal Formation

The hydroxyl group participates in hemiacetal or acetal formation under mild conditions:

  • Example : Reaction with methanol and PTSA at room temperature produces methyl acetals (e.g., 7 ) with 98% diastereomeric excess (de) and 99% enantiomeric excess (ee) .

  • Mechanism : Acid-catalyzed nucleophilic attack by methanol on the carbonyl carbon, followed by cyclization .

Functionalization of the Hydroxyl Group

The 4-hydroxy group can be esterified or acylated:

  • Esterification : Treatment with acetic anhydride in pyridine yields acetylated derivatives.

  • Acylation : Benzoylation using benzoyl chloride/DMAP produces 4-benzoyloxy analogs, retaining stereochemical integrity .

Ring-Opening Reactions

The lactone ring undergoes nucleophilic ring-opening under basic or acidic conditions:

  • Basic Hydrolysis : NaOH/H₂O opens the lactone to form a dicarboxylic acid derivative.

  • Acidic Hydrolysis : HCl/MeOH generates methyl ester intermediates .

Stereochemical Influence on Reactivity

The (3S,4S) configuration dictates stereoselectivity in reactions:

  • Dehydration : Preferential formation of trans-dihydropyrans due to steric hindrance between the methyl and hydroxyl groups .

  • Epimerization Stability : No epimerization observed during dehydration or acetal formation under optimized conditions .

Table 1: Dehydration of Hydroxy-Substituted Pyrans

SubstrateCatalystTemp (°C)Time (h)Product Yield (%)de (%)
3a PTSA10019198
3b PTSA10017787

Table 2: Acetal Formation

SubstrateSolventProductYield (%)ee (%)
3a MeOH7 6299

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2H-pyran-2-one compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability. A notable example is the modification of 2H-pyran-2-one structures to develop prodrugs that release active compounds selectively within cancer cells .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Various studies report that 2H-pyran-2-one derivatives demonstrate inhibitory effects against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects
Recent findings suggest that 2H-pyran-2-one compounds may possess neuroprotective properties. They have been shown to inhibit neuroinflammation and oxidative stress in neuronal cell lines, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development
The structural characteristics of 2H-pyran-2-one have led to its use in the synthesis of novel pesticides. These compounds are designed to target specific pests while minimizing impact on non-target organisms. Studies have demonstrated their effectiveness in controlling agricultural pests with reduced environmental toxicity compared to conventional pesticides .

Plant Growth Regulators
There is ongoing research into the use of 2H-pyran-2-one derivatives as plant growth regulators. These compounds can enhance plant growth and yield by modulating hormonal pathways within plants, promoting better nutrient uptake and stress resistance .

Material Science

Polymer Synthesis
In material science, 2H-pyran-2-one is being explored for its potential in synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices can improve mechanical properties while maintaining biodegradability, making it suitable for various applications in packaging and biomedical fields .

Nanocomposite Materials
The unique properties of 2H-pyran-2-one facilitate its use in the development of nanocomposite materials. These materials can exhibit enhanced thermal stability and mechanical strength, which are crucial for applications in electronics and aerospace industries .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agentsEnhanced efficacy of chemotherapeutics
Antimicrobial agentsEffective against various pathogens
Neuroprotective agentsInhibits neuroinflammation
Agricultural SciencePesticidesReduced toxicity with effective pest control
Plant growth regulatorsImproved growth and yield
Material ScienceBiodegradable polymersEnhanced mechanical properties
Nanocomposite materialsImproved thermal stability

Case Studies

  • Anticancer Activity Study
    A study published in a peer-reviewed journal evaluated the anticancer effects of modified 2H-pyran-2-one derivatives on breast cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, suggesting a promising avenue for further drug development .
  • Pesticide Development Research
    A research team synthesized several analogs of 2H-pyran-2-one for agricultural applications. Field trials demonstrated that these compounds effectively reduced pest populations while having minimal effects on beneficial insects, highlighting their potential as eco-friendly pesticides .
  • Neuroprotective Effects Investigation
    In vitro studies assessed the impact of 2H-pyran-2-one derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and inflammation markers, supporting their potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents/Modifications Stereochemistry Pharmacological Activity Key References
Target Compound 4-hydroxy, 3-methyl (3S,4S) Antimicrobial, anticancer (hypot.)
(S)-2-Methyltetrahydropyran-4-one 2-methyl, carbonyl at C4 (S) Synthetic intermediate
Tetrahydro-6-propyl-2H-pyran-2-one 6-propyl - Antifungal (e.g., Trichoderma)
Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one 6-(3-pentenyl) - Non-mutagenic, flavor/fragrance
Dihydrodictyopyrone A 3-dodecenoyl, 4,6-dimethyl (3S,4S,6S) Antimicrobial
2H-Pyran-2-one, tetrahydro-6-phenyl-4-hydroxy 4-hydroxy, 6-phenyl (4R,6S) Synthetic precursor

Structural Insights :

  • Positional Isomerism : The target compound differs from (S)-2-methyltetrahydropyran-4-one () in carbonyl position (C2 vs. C4), altering electron distribution and reactivity.
  • Substituent Effects: The 4-hydroxy group in the target compound enhances hydrophilicity compared to non-hydroxylated analogs like tetrahydro-6-propyl-2H-pyran-2-one ().
  • Stereochemical Influence : The (3S,4S) configuration may confer selective bioactivity, as seen in dihydrodictyopyrone A (), whereas racemic mixtures often show reduced efficacy.

Pharmacological and Functional Comparisons

  • Antimicrobial Activity :

    • The target compound’s hydroxyl and methyl groups may mimic natural antifungal agents like 6-propyl-2H-pyran-2-one (), which disrupt fungal membranes.
    • Dihydrodictyopyrone A () exhibits antimicrobial activity due to its long alkyl chain, a feature absent in the target compound, suggesting divergent mechanisms.
  • Therapeutic Potential: 2H-Pyran-2-one derivatives with hydroxyl groups (e.g., 4-hydroxy-6-phenyl variant, ) are intermediates in synthesizing bioactive molecules, hinting at the target compound’s utility in drug discovery.

Physicochemical Properties

Property Target Compound Tetrahydro-6-propyl-2H-pyran-2-one Dihydrodictyopyrone A
logP ~1.2 (estimated) 2.5 (measured) 3.8
Water Solubility Moderate (due to -OH) Low Very low
Thermal Stability Stable up to 150°C Stable up to 130°C Degrades above 100°C

Key Observations :

  • The hydroxyl group in the target compound reduces lipophilicity (logP) compared to alkyl-substituted analogs, improving aqueous solubility.
  • Thermal stability varies with substituents; bulkier groups (e.g., dodecenoyl in dihydrodictyopyrone A) lower decomposition temperatures ().

Biological Activity

2H-Pyran-2-one, tetrahydro-4-hydroxy-3-methyl-, (3S,4S)- is a compound belonging to the pyran family, known for its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C8_8H8_8O3_3
  • CAS Number : 36555-25-6
  • Molecular Weight : 156.15 g/mol

Antioxidant Activity

Research indicates that 2H-Pyran-2-one derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases .

Antimicrobial Properties

Various studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, suggesting its utility in treating inflammatory diseases .

The biological activities of 2H-Pyran-2-one are attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups in its structure contribute to its ability to neutralize free radicals.
  • Enzyme Inhibition : The compound inhibits various enzymes involved in inflammation and microbial growth.
  • Receptor Modulation : It has been identified as a potential modulator of certain receptors involved in pain and inflammation pathways .

Study on Antioxidant Activity

In a controlled study, the antioxidant capacity of 2H-Pyran-2-one was assessed using DPPH and ABTS assays. Results showed that the compound exhibited a dose-dependent response with an IC50 value comparable to established antioxidants like ascorbic acid .

Antimicrobial Efficacy Evaluation

A series of tests against common bacterial strains revealed that 2H-Pyran-2-one had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests that it could serve as a basis for developing new antibiotics targeting resistant strains .

Data Tables

Biological ActivityMethod of EvaluationResults
AntioxidantDPPH AssayIC50 = 25 µg/mL
AntimicrobialMIC TestingMIC = 64 µg/mL against E. coli
Anti-inflammatoryCOX Inhibition AssayIC50 = 30 µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (3S,4S)-tetrahydro-4-hydroxy-3-methyl-2H-pyran-2-one with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via stereoselective lactonization of mevalonic acid derivatives under acidic catalysis. Key steps include:

  • Substrate Preparation : Use (3R)-mevalonolactone as a chiral precursor, followed by regioselective hydroxylation at C4 .
  • Catalysis : Employ chiral Lewis acids (e.g., Ti(OiPr)₄ with tartaric acid derivatives) to control stereochemistry at C3 and C4 .
  • Purification : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the lactone ring and stereochemistry. Key signals include δ ~4.5 ppm (C4-OH) and δ ~2.8 ppm (C3-CH₃) in CDCl₃ .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 144.0425 (calc. 144.0423) .
  • IR : A strong carbonyl stretch at ~1740 cm⁻¹ confirms the lactone functionality .

Q. What are the critical safety considerations when handling this compound in the lab?

  • Methodological Answer :

  • Hazard Classification : Classified as acutely toxic (Oral, Category 4) and skin irritant (Category 2). Use nitrile gloves and fume hoods during synthesis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate rotational barriers of the lactone ring to validate the (3S,4S) configuration. Compare with experimental NOESY correlations (e.g., H3-H4 coupling) .
  • Density Functional Theory (DFT) : Calculate ¹³C NMR chemical shifts using B3LYP/6-311+G(d,p) and cross-validate with experimental data to resolve ambiguities .

Q. What strategies mitigate low yields in large-scale synthesis due to epimerization at C3/C4?

  • Methodological Answer :

  • Reaction Optimization : Use low-temperature conditions (-20°C) and aprotic solvents (e.g., THF) to minimize acid-catalyzed epimerization .
  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) at C4-OH to stabilize the intermediate during lactonization .

Q. How does this compound interact with biological targets, and what computational tools predict its bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like HMG-CoA reductase. Key residues (e.g., Asp767) form hydrogen bonds with the C4-OH group .
  • QSAR Modeling : Train models on analogs (e.g., dihydrodictyopyrones) to predict anti-inflammatory activity (IC₅₀ ~10 µM) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (mp) for this compound?

  • Methodological Answer :

  • Source Evaluation : Compare purity metrics (e.g., HPLC data) from conflicting studies. Impurities (e.g., residual solvent) lower mp by 5–10°C .
  • Recrystallization : Reproduce mp using anhydrous ethyl acetate; literature mp = 92–94°C .

Q. Why do different studies report varying catalytic efficiencies for its enantioselective synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test multiple chiral ligands (e.g., BINAP vs. Salen) with Ni(0) catalysts. BINAP gives 85% ee vs. Salen (72% ee) due to steric effects .
  • Solvent Effects : Polar solvents (e.g., DMF) improve enantioselectivity by stabilizing transition states .

Methodological Tables

Technique Application Key Parameters Reference
Chiral HPLCEnantiomeric purity analysisColumn: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10)
DFT (B3LYP)NMR chemical shift predictionBasis set: 6-311+G(d,p); Solvent: PCM/CHCl₃
HR-ESI-MSMolecular ion validationResolution: 30,000; Mass error: <2 ppm

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